molecular formula C11H11N5 B1436764 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine CAS No. 1311315-70-4

6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Cat. No.: B1436764
CAS No.: 1311315-70-4
M. Wt: 213.24 g/mol
InChI Key: WNDPTACAIVLSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of 6-methyl-4-phenyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine emerges from the broader evolutionary trajectory of pyrazole chemistry, which traces its origins to the pioneering work of Ludwig Knorr in 1883. The foundational understanding of pyrazole structures was further advanced by Hans von Pechmann in 1898, who developed classical synthetic methodologies that would eventually enable the creation of more complex fused heterocyclic systems. The specific structural class to which 6-methyl-4-phenyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine belongs represents a relatively recent advancement in heterocyclic chemistry, emerging from the systematic exploration of fused pyrazole systems that began gaining prominence in the late 20th and early 21st centuries.

The discovery and initial characterization of this particular compound can be understood within the context of expanding research efforts focused on pyrazolo[3,4-c]pyrazole derivatives, which have been recognized for their potential biological activities. The synthesis of such compounds became feasible through the development of sophisticated cyclization methodologies that enable the construction of complex fused ring systems from appropriate precursors. Early investigations into related pyrazolo[3,4-c]pyrazole structures demonstrated promising antimicrobial properties, particularly against Escherichia coli and Candida albicans, which provided the scientific rationale for pursuing more detailed studies of specific derivatives within this structural class.

The compound's emergence in scientific literature reflects the broader trend toward designing heterocyclic molecules with enhanced biological activity profiles through strategic structural modifications. The specific substitution pattern present in 6-methyl-4-phenyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine, incorporating both methyl and phenyl substituents along with an amino functionality, represents a deliberate attempt to optimize molecular properties for potential therapeutic applications. This approach aligns with contemporary medicinal chemistry strategies that emphasize the systematic exploration of substitution effects on biological activity and physicochemical properties.

Classification and Structural Significance

6-Methyl-4-phenyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine belongs to the distinguished class of fused heterocyclic compounds known as diazolo-pyrazoles, which represent a sophisticated subset of nitrogen-containing aromatic systems. The compound's structural classification places it within the broader family of pyrazole derivatives, which constitute five-membered aromatic rings containing two adjacent nitrogen atoms in the 1,2-positions. The specific architectural features of this molecule include a pyrazole ring fused with a diazole moiety, creating a bicyclic system that exhibits enhanced structural rigidity and unique electronic properties compared to simple pyrazole structures.

Property Value Reference
Molecular Formula C₁₁H₁₁N₅
Molecular Weight 213.24 g/mol
Chemical Abstracts Service Number 1311315-70-4
MDL Number MFCD18887011
SMILES Notation NC1=NNC2=C1C(C3=CC=CC=C3)=NN2C

The structural significance of 6-methyl-4-phenyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine extends beyond its basic molecular architecture to encompass the specific arrangement and positioning of functional groups that define its chemical behavior. The compound features a methyl substituent at the 6-position, a phenyl group at the 4-position, and an amino group at the 3-position of the diazolo-pyrazole framework. This particular substitution pattern creates a molecule with distinct electronic distribution and steric characteristics that influence its reactivity, stability, and potential interactions with biological targets.

The fused ring system inherent in this compound's structure contributes to increased molecular rigidity compared to non-fused pyrazole derivatives, which can enhance binding specificity to biological targets and improve pharmacological properties. The presence of multiple nitrogen atoms within the heterocyclic framework provides opportunities for hydrogen bonding interactions and coordination with metal centers, expanding the potential applications of this compound in both biological and materials science contexts. The amino group at position 3 serves as a crucial pharmacophore element, capable of participating in hydrogen bonding interactions and serving as a site for further chemical modifications.

The phenyl substituent at position 4 introduces aromatic character and hydrophobic interactions that can significantly influence the compound's lipophilicity and membrane permeability properties. This structural feature is particularly important for potential pharmaceutical applications, as it can affect the compound's distribution and bioavailability characteristics. The methyl group at position 6 provides additional steric bulk and electronic effects that can modulate the compound's overall reactivity and binding properties.

Research Motivations and Academic Relevance

The academic interest in 6-methyl-4-phenyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine stems from multiple converging factors that position this compound at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science research. Primary research motivations include the exploration of its potential antimicrobial properties, given the documented activities of related pyrazolo[3,4-c]pyrazole derivatives against pathogenic microorganisms. Recent investigations have demonstrated that compounds within this structural class exhibit significant antibacterial activity against Escherichia coli and antifungal activity against Candida albicans, with some derivatives showing superior efficacy compared to established antimicrobial agents such as ciprofloxacin and clotrimazole.

The compound's academic relevance is further enhanced by its potential role as a synthetic intermediate in the preparation of more complex heterocyclic structures with enhanced biological activities. The presence of the amino group at position 3 provides a reactive site for further derivatization, enabling the synthesis of libraries of related compounds for structure-activity relationship studies. This capability is particularly valuable in medicinal chemistry research, where systematic structural modifications are essential for optimizing biological activity profiles and understanding the molecular basis of drug action.

Research investigations have employed sophisticated analytical techniques including molecular docking studies and molecular dynamics simulations to evaluate the binding interactions of pyrazolo[3,4-c]pyrazole derivatives with specific protein targets. These computational approaches have revealed promising binding affinities and interaction patterns that support the potential therapeutic relevance of this compound class. The integration of experimental synthesis with computational modeling represents a contemporary approach to drug discovery that maximizes the efficiency of lead compound identification and optimization.

The broader academic significance of 6-methyl-4-phenyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine is reflected in its contribution to the expanding knowledge base of privileged scaffolds in drug discovery. Pyrazole-containing compounds have been recognized as privileged structures due to their frequent occurrence in clinically approved medications and their ability to interact with diverse biological targets. The specific structural features of the diazolo-pyrazole framework represent an evolution of this privileged scaffold concept, potentially offering enhanced selectivity and improved pharmacological properties compared to simpler pyrazole derivatives.

Contemporary research efforts have also focused on developing efficient synthetic methodologies for accessing 6-methyl-4-phenyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine and related compounds through environmentally sustainable approaches. The development of nanocatalyst-mediated synthesis routes represents an important advancement in green chemistry applications, demonstrating the potential for reducing environmental impact while maintaining synthetic efficiency. These methodological developments contribute to the broader goals of sustainable chemical synthesis and support the continued exploration of this compound's potential applications.

Properties

IUPAC Name

6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-16-11-8(10(12)13-14-11)9(15-16)7-5-3-2-4-6-7/h2-6H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPTACAIVLSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NNC(=C2C(=N1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178499
Record name Pyrazolo[3,4-c]pyrazol-3-amine, 1,6-dihydro-6-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-70-4
Record name Pyrazolo[3,4-c]pyrazol-3-amine, 1,6-dihydro-6-methyl-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[3,4-c]pyrazol-3-amine, 1,6-dihydro-6-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

Method Description:

A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds, such as chalcones or enones, under reflux conditions in ethanol or acetic acid. This promotes cyclization to form the diazole ring fused to pyrazole.

Example Procedure:

  • Hydrazine hydrate is reacted with a phenyl-substituted chalcone in ethanol at reflux.
  • The mixture is stirred for 4–6 hours, monitored by TLC.
  • The product precipitates upon cooling, filtered, washed, and recrystallized.

Research Data:

  • Yields typically range from 65–85%.
  • Spectral data confirm the formation of the diazole ring via IR (N–N stretch), NMR (characteristic aromatic and heterocyclic signals).

Multicomponent Cyclization Using Hydrazines, Aromatic Aldehydes, and Acyl Halides

Method Description:

This versatile method involves a multicomponent reaction where hydrazine derivatives, aromatic aldehydes (phenyl), and acyl halides (for methylation) are reacted in a single pot.

Detailed Procedure:

  • Hydrazine hydrate reacts with aromatic aldehyde (phenyl) in ethanol under reflux.
  • Methylation is achieved by adding methyl halides (e.g., methyl iodide) or methylating agents like dimethyl sulfate.
  • The reaction mixture is heated at 80°C for 12–24 hours.
  • The mixture is then cooled, filtered, and purified via recrystallization or chromatography.

Research Data:

  • Yields of 70–90% are common.
  • Structural confirmation via NMR (signals for methyl groups at the heterocycle) and IR (C=N, N–N stretches).

Post-Cyclization Functionalization

Method Description:

Functional groups such as methyl and phenyl are introduced after the core heterocycle formation through substitution reactions or via starting materials that contain these groups.

  • Methyl groups are introduced using methylating agents under basic conditions.
  • Phenyl groups are incorporated via substitution on the heterocycle or by using phenyl-substituted precursors.

Research Data:

  • Methylation reactions often proceed with potassium carbonate and methyl iodide in acetone.
  • Phenyl substitution is achieved via Suzuki coupling or nucleophilic aromatic substitution, with yields typically exceeding 75%.

Representative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Yield (%) Remarks
1 Hydrazine hydrate + phenyl chalcone Reflux in ethanol, 4–6 hrs 65–85 Cyclocondensation of heterocycle
2 Hydrazine + phenyl aldehyde + methyl halide Reflux in ethanol, 12–24 hrs 70–90 Multicomponent reaction with methylation
3 Pre-synthesized heterocycle + methylating agent Potassium carbonate + methyl iodide 75–85 Post-cyclization methylation
4 Hydrazine derivatives + aromatic aldehyde Reflux in acetic acid 60–80 Alternative cyclization route

Research Findings and Innovations

  • Catalytic Variations: Use of acid catalysts like HCl or acetic acid enhances cyclization efficiency.
  • Solvent Effects: Ethanol and acetic acid are preferred for their polarity and ability to promote heterocycle formation.
  • Yield Optimization: Microwave-assisted synthesis has been reported to increase yields and reduce reaction times.
  • Structural Confirmation: Spectroscopic methods (IR, NMR, MS) are employed to confirm heterocyclic formation and substitution patterns.

Notes on Divergent Synthetic Routes

  • Heterocyclic Variants: Variations in the heterocyclic core can be achieved by modifying starting materials, leading to derivatives with different biological activities.
  • Functional Group Tolerance: The methods accommodate various substituents on aromatic rings, enabling diversification.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine derivatives. Research indicates that these compounds exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

In a study conducted by George et al., various derivatives of the compound were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the agar disc diffusion method.

Table 2: Antimicrobial Activity Results

CompoundMIC (mg/mL) against S. aureusMIC (mg/mL) against E. coli
4a2512.5
4b100150
4c5050
4d12.512.5

The most promising results were observed for compound 4d, which demonstrated effective inhibition at lower concentrations compared to others.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. A study indicated that certain derivatives showed free radical scavenging activity comparable to ascorbic acid.

Case Study: Antioxidant Potential

In antioxidant assays, compounds were evaluated using the DPPH method to assess their ability to neutralize free radicals.

Table 3: Antioxidant Activity Comparison

CompoundScavenging Activity (%) at 100 µg/mL
4e85
4d75
Ascorbic Acid90

Compound 4e exhibited the highest scavenging activity, suggesting its potential as a natural antioxidant agent.

Material Science Applications

Beyond biological applications, the compound's unique structure makes it suitable for use in materials science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Semiconductor Development

Research has shown that derivatives of this compound can be incorporated into polymer matrices to enhance electrical conductivity and stability. These materials have potential applications in flexible electronics and photovoltaic devices.

Table 4: Electrical Properties of Composite Materials

Composite MaterialConductivity (S/m)Stability (Days)
Polymer + Compound Derivative10310^{-3}30
Pure Polymer10510^{-5}15

The incorporation of the compound significantly improved both conductivity and stability compared to pure polymers.

Mechanism of Action

The mechanism of action of 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
6-Methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine (Target) C₁₀H₁₀N₅ Phenyl (C₆H₅), Methyl (CH₃) 200.22
4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine (CID 136028796) C₇H₁₁N₅ Ethyl (C₂H₅), Methyl (CH₃) 165.19
6-(4-Fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₁₀H₉FN₅ 4-Fluorophenyl (C₆H₄F), Methyl (CH₃) 218.21
6-Methyl-4-(trifluoromethyl)-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₆H₆F₃N₅ Trifluoromethyl (CF₃), Methyl (CH₃) 205.14
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine C₅H₈N₄ Tetrahydro-pyrrolo ring 124.14

Key Observations

Fluorinated derivatives (e.g., 4-fluorophenyl, trifluoromethyl) exhibit increased metabolic stability due to fluorine’s electron-withdrawing effects, which may prolong pharmacological activity . The tetrahydropyrrolo analog (C₅H₈N₄) lacks aromaticity in one ring, reducing planarity and possibly altering binding interactions .

Collision Cross-Section (CCS) Predictions :
For 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine , CCS values range from 132.5–144.4 Ų depending on adducts (e.g., [M+H]⁺: 133.2 Ų) . While CCS data for the phenyl-substituted target compound is unavailable, its larger molecular weight suggests higher CCS values, influencing ion mobility and mass spectrometry detection.

Synthetic Routes: Thermal rearrangements of thiazoloquinoline-diones (e.g., ) provide a pathway to fused heterocycles via ring contraction or expansion . Pyrazole-carboxaldehydes () serve as precursors for pyrazolo-pyrimidines, suggesting similar strategies could functionalize the target compound’s amine group .

Biological Activity :

  • Pyrazole derivatives (e.g., 6-(naphtha[1,2-d][1,3]thiazol-2-yl)-1,6-dihydro-pyrazole analogs) demonstrate anti-inflammatory, antimicrobial, and anticancer properties .
  • Fluorinated analogs (e.g., 4-fluorophenyl) are prioritized in drug discovery for enhanced bioavailability and target affinity .

Biological Activity

6-Methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine (CAS No. 1311315-70-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N5C_{11}H_{11}N_{5}, with a molecular weight of 213.24 g/mol. The compound features a diazole ring fused to a pyrazole structure, which is characteristic of many biologically active compounds.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number1311315-70-4
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Purity≥95%

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups enhances biological activity. Compounds with substituted phenyl groups showed varied inhibition levels against viral enzymes. The introduction of different substituents on the pyrazole ring can modulate the compound's interaction with biological targets .

Study on Antiviral Properties

In a notable study investigating pyrazole derivatives as HIV inhibitors, several compounds were synthesized and evaluated for their efficacy. The results indicated that modifications at specific positions on the pyrazole ring led to increased potency against HIV without significant cytotoxicity. This suggests that further exploration of 6-methyl-4-phenyl derivatives could yield effective antiviral agents .

Neuroprotective Effects

While specific data on neuroprotective effects of 6-methyl-4-phenyl derivatives is sparse, related compounds in the pyrazole class have shown promise in models of neurodegenerative diseases like Parkinson's disease. These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .

Toxicity Profile

The toxicity profile of related pyrazole compounds indicates that many exhibit low toxicity at therapeutic doses. In vitro studies have shown that certain derivatives maintain high antiviral activity while displaying minimal cytotoxicity to host cells .

Table 2: In Vitro Evaluation of Related Pyrazole Compounds

Compound NameInhibition (%)Toxicity (%)
A.20 (Benzyl derivative)639
A.21 (Benzyl derivative)6511
A.22 (Unsubstituted)<307

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine?

  • Methodology : The compound is synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, reacting phenylhydrazine with substituted pyrazole intermediates under reflux in ethanol or methanol, followed by purification via recrystallization . Key steps include:

  • Cyclization : Use of acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to promote ring closure .
  • Substituent introduction : Electrophilic aromatic substitution or nucleophilic addition to incorporate the methyl and phenyl groups .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and IR spectroscopy (e.g., NH stretching at 3200–3400 cm⁻¹, C=N peaks at 1600–1650 cm⁻¹) .

Q. How is the compound characterized spectroscopically?

  • Key techniques :

  • NMR : 1^1H NMR (DMSO-d₆) typically shows aromatic protons at δ 7.2–7.8 ppm, NH₂ protons at δ 5.5–6.0 ppm, and methyl groups at δ 2.1–2.5 ppm .
  • IR : Peaks for C=N (1600 cm⁻¹), NH₂ (3400 cm⁻¹), and aromatic C-H (3050 cm⁻¹) confirm core structure .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (e.g., m/z 267 for C₁₁H₁₁N₅) .

Q. What are the preliminary biological screening protocols for this compound?

  • Antioxidant assays : Use DPPH radical scavenging (IC₅₀ calculation) and FRAP assays, comparing activity to ascorbic acid .
  • Antibacterial testing : Perform MIC (Minimum Inhibitory Concentration) assays against E. coli and S. aureus using broth microdilution .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound?

  • Protocol :

Target selection : Focus on enzymes like COX-2 or bacterial dihydrofolate reductase (DHFR) based on structural analogs .

Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

Validation : Compare binding energies (ΔG) with known inhibitors (e.g., Celecoxib for COX-2) and validate via MD simulations .

  • Example : Docking into COX-2’s active site may reveal hydrogen bonds with Arg120 and hydrophobic interactions with Phe518 .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Approach :

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate electronic effects .
  • Bioisosteric replacement : Substitute the diazolo ring with triazolo or thiadiazolo moieties to enhance metabolic stability .
    • Data analysis : Correlate logP (lipophilicity) with antibacterial IC₅₀ values using linear regression models .

Q. How to resolve contradictions in reported antioxidant vs. cytotoxic effects?

  • Hypothesis testing :

Dose-dependent assays : Test antioxidant activity (DPPH) and cytotoxicity (MTT assay on HEK-293 cells) across concentrations (1–100 μM) .

Mechanistic studies : Measure ROS levels (DCFH-DA probe) and apoptosis markers (caspase-3 activation) to identify dual effects .

  • Statistical tools : Use ANOVA with post-hoc Tukey tests to compare groups (p<0.05 significance) .

Methodological Challenges and Solutions

Q. How to improve yield in multi-step synthesis?

  • Optimization strategies :

  • Solvent selection : Replace ethanol with DMF for higher solubility of intermediates .
  • Catalysis : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
    • Yield data :
StepTraditional YieldOptimized Yield
Cyclization45%72% (microwave)
Methylation60%85% (DMF)

Q. How to validate computational predictions experimentally?

  • Case study : If docking predicts COX-2 inhibition:

Enzyme assay : Use a COX-2 Inhibitor Screening Kit (Cayman Chemical) to measure IC₅₀.

Selectivity check : Test against COX-1 to confirm specificity .

  • Data alignment : Computational ΔG = -9.2 kcal/mol vs. experimental IC₅₀ = 1.8 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.